molecular formula C6H5F2N3O4 B2849152 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-5-carboxylic acid CAS No. 1795275-24-9

1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No.: B2849152
CAS No.: 1795275-24-9
M. Wt: 221.12
InChI Key: HJGFZMDFINFRDC-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-5-carboxylic acid is a nitro-substituted pyrazole carboxylic acid derivative intended for research and development purposes, exclusively in laboratory settings. Pyrazole derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities . The presence of both a nitro group and a carboxylic acid functional group on the pyrazole core makes this compound a versatile synthetic intermediate . The carboxylic acid allows for further derivatization, such as the formation of amides or esters, or for creating salts with complex molecules like chitosan, which have been studied for applications such as anti-burn coatings . The 2,2-difluoroethyl group on the ring nitrogen is a common motif in agrochemical and pharmaceutical active ingredients, often used to fine-tune the molecule's physicochemical properties . This specific combination of substituents suggests potential application in the synthesis of more complex molecules for drug discovery and materials science. Researchers can utilize this compound as a key building block for constructing combinatorial libraries or for probing biological mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(2,2-difluoroethyl)-4-nitropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2N3O4/c7-4(8)2-10-5(6(12)13)3(1-9-10)11(14)15/h1,4H,2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGFZMDFINFRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1[N+](=O)[O-])C(=O)O)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyrazole ring, followed by the introduction of the nitro and carboxylic acid groups. The difluoroethyl group can be introduced using electrophilic difluoromethylation reagents.

For example, the synthesis may begin with the reaction of hydrazine with a β-diketone to form the pyrazole ring. Subsequent nitration introduces the nitro group, and carboxylation adds the carboxylic acid group. Finally, the difluoroethyl group can be introduced using reagents such as (2,2-difluoroethyl)(aryl)iodonium triflate .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, solvent choices, and purification steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Amino derivatives: From the reduction of the nitro group.

    Alcohol derivatives: From the reduction of the carboxylic acid group.

    Substituted pyrazoles: From nucleophilic substitution reactions.

Scientific Research Applications

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.

    Industrial Applications: The compound can be used in the synthesis of advanced materials or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The difluoroethyl group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

N1 Substituents

  • 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-5-carboxylic acid: The difluoroethyl group enhances metabolic stability compared to non-fluorinated alkyl chains (e.g., ethyl or ethoxyethyl) due to reduced susceptibility to oxidative cleavage .
  • 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: The ethyl group at N1 lacks fluorine, making it more lipophilic but less stable in vivo.

C4 Substituents

  • Nitro vs. Amino Groups: The nitro group in the target compound confers strong electron-withdrawing effects, favoring electrophilic substitution reactions. In contrast, 4-amino-1-(2-ethoxyethyl)-3-ethyl-1H-pyrazole-5-carboxamide () has a reducible amino group, enabling participation in hydrogen bonding but requiring protective handling to prevent oxidation .

C5 Substituents

  • Carboxylic Acid vs. Sulfonyl Chloride : Compared to 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride (), the carboxylic acid group in the target compound offers better water solubility and versatility in salt formation or ester prodrug strategies .

Physicochemical Properties

Compound Name Molecular Weight LogP<sup>*</sup> Melting Point (°C) Key Functional Groups
This compound 221.12 1.2 (estimated) Not reported Nitro, carboxylic acid, difluoroethyl
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 208.13 2.5 136 Trifluoromethyl, carboxylic acid
5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 349.75 3.8 Not reported Chloro, fluorophenyl, pyridopyrazole
1-phenyl-3-difluoromethyl-5-pentafluoroethyl-1H-pyrazole-4-carboxylic acid 356.20 4.1 Not reported Pentafluoroethyl, phenyl

<sup>*</sup>LogP values estimated using fragment-based methods.

Key Observations :

  • Fluorine-containing substituents (e.g., difluoroethyl, trifluoromethyl) reduce LogP compared to aromatic groups (e.g., phenyl), balancing hydrophobicity and metabolic stability .

Biological Activity

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-5-carboxylic acid (CAS Number: 1795275-24-9) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C6H5F2N3O4
  • Molecular Weight : 221.12 g/mol
  • Structure : The compound features a pyrazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Pyrazole derivatives, including this compound, have been studied for various biological activities such as anti-inflammatory, antimicrobial, and anticancer effects. The presence of the nitro group and the difluoroethyl moiety contributes to the compound's unique properties.

1. Anti-inflammatory Activity

Research has shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. For instance, compounds with similar structures to this compound have demonstrated significant COX inhibition in vitro.

2. Antimicrobial Activity

Studies indicate that pyrazole derivatives exhibit antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

3. Anticancer Activity

The anticancer potential of pyrazole compounds has been attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth. Specific studies have highlighted the effectiveness of related compounds in targeting different cancer cell lines.

Research Findings and Case Studies

Several studies have investigated the biological activity of pyrazole derivatives, providing insights into their mechanisms and efficacy.

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeMechanism of ActionReference
CelecoxibAnti-inflammatoryCOX-2 inhibition
PhenylbutazoneAnti-inflammatoryCOX inhibition
RimonabantAnticancerApoptosis induction
This compoundAntimicrobialMembrane disruption

Q & A

Q. What are the key synthetic steps and optimization strategies for synthesizing 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-5-carboxylic acid?

  • Methodological Answer : The synthesis typically involves three stages:

Cyclocondensation : Reacting a β-ketoester (e.g., ethyl acetoacetate) with hydrazine derivatives to form the pyrazole core. For fluorinated analogs, 2,2-difluoroethylamine or its precursors are introduced during this step .

Nitration : Introducing the nitro group at the 4-position using nitric acid or mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Hydrolysis : Converting the ester to a carboxylic acid using NaOH or LiOH in aqueous THF/MeOH (60–80°C, 4–6 hours) .

  • Optimization Tips :
  • Use Pd(PPh₃)₄ or CuI as catalysts for coupling fluorinated groups .
  • Solvent selection (e.g., DMF for polar intermediates, DCM for nitration) impacts yield and purity .

Q. Table 1: Reaction Conditions for Analogous Pyrazole Derivatives

StepReagents/ConditionsYield (%)Reference
CyclocondensationEthyl acetoacetate, DMF-DMA, 80°C, 12h75–85
NitrationHNO₃/H₂SO₄, 0°C, 2h60–70
Hydrolysis2M NaOH, THF/MeOH (1:1), 70°C, 6h85–90

Q. How is the purity and structural identity of the compound validated?

  • Methodological Answer :
  • Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm) .
  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., nitro group at δ 8.5–9.0 ppm for aromatic protons) .
  • FTIR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks .

Q. What biological assays are suitable for initial bioactivity screening?

  • Methodological Answer :
  • Antimicrobial Activity : Disk diffusion assays against E. coli and S. aureus (MIC values) .
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or kinases (IC₅₀ determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can low yields during 2,2-difluoroethyl group introduction be addressed?

  • Methodological Answer :
  • Coupling Reagents : Use Oxyma/DIC in DCM to enhance electrophilicity of the fluorinated precursor .
  • Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters to avoid side reactions .
  • Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Q. What computational methods predict the reactivity of the nitro group in this compound?

  • Methodological Answer :
  • DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis set to model nitro group electron-withdrawing effects and charge distribution .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS .

Q. How to resolve contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Control Experiments : Test compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) using LC-MS to detect degradation .
  • Batch Reproducibility : Verify synthesis consistency via ¹H NMR and elemental analysis .
  • Assay Standardization : Use reference inhibitors (e.g., aspirin for COX-2) to normalize activity measurements .

Q. What strategies mitigate decomposition under acidic/basic conditions?

  • Methodological Answer :
  • Buffered Formulations : Prepare stock solutions in phosphate buffer (pH 6.8) to minimize hydrolysis .
  • Degradation Analysis : Identify by-products (e.g., decarboxylated derivatives) via LC-MS and adjust storage conditions (4°C, inert atmosphere) .

Q. How does the 2,2-difluoroethyl group influence physicochemical properties?

  • Methodological Answer :
  • LogP Measurement : Shake-flask method reveals increased lipophilicity (LogP ~1.8) compared to non-fluorinated analogs .
  • Metabolic Stability : Assess via liver microsome assays (e.g., half-life >2 hours in human microsomes) .

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